Competitive or sequential reaction of an electrophilic terminal phosphinidene metal(0) complex with allyl halides? [2+1]-cycloaddition vs. C–X bond insertion†

Chemical Communications Pub Date: 2019-07-24 DOI: 10.1039/C9CC05328J

Abstract

The transiently generated electrophilic terminal phosphinidene complex [(CO)5WPCH(SiMe3)2] reacted with allyl halides (X = F, Cl, Br) in toluene resulting in the formation of stable C–X insertion products 3a–c and diastereomeric phosphirane complexes 4a,a′,b,b′ as well as methylenephosphirane complex 5 as observed by 31P{1H} NMR spectroscopy. DFT calculations revealed that a novel rearrangement of transient phosphirane complexes is responsible involving C → P X atom transfer.

Graphical abstract: Competitive or sequential reaction of an electrophilic terminal phosphinidene metal(0) complex with allyl halides? [2+1]-cycloaddition vs. C–X bond insertion
Competitive or sequential reaction of an electrophilic terminal phosphinidene metal(0) complex with allyl halides? [2+1]-cycloaddition vs. C–X bond insertion†
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